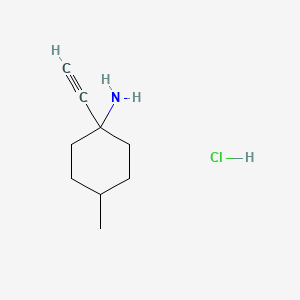
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group and a methyl group attached to a cyclohexane ring
Métodos De Preparación
The synthesis of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride typically involves several steps, including the introduction of the ethynyl group and the formation of the amine hydrochloride salt. The synthetic routes may vary, but common methods include:
Alkylation: Introduction of the ethynyl group to the cyclohexane ring.
Amination: Conversion of the intermediate to the amine.
Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group and amine functionality allow it to bind to various receptors and enzymes, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Ethynylcyclohexan-1-amine: Lacks the methyl group, leading to different chemical properties.
4-Methylcyclohexan-1-amine: Lacks the ethynyl group, affecting its reactivity and applications.
Cyclohexan-1-amine: A simpler structure without the ethynyl and methyl groups, used as a basic building block in organic synthesis.
Propiedades
Fórmula molecular |
C9H16ClN |
|---|---|
Peso molecular |
173.68 g/mol |
Nombre IUPAC |
1-ethynyl-4-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-3-9(10)6-4-8(2)5-7-9;/h1,8H,4-7,10H2,2H3;1H |
Clave InChI |
IHUDUSNDXYNPRD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C#C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















